Hepatitis B Virus (HBV) Capsid Inhibitors: Research on HBV capsid inhibitors led to the development of HEC72702 []. This compound, containing a modified 3-(Piperidin-2-yl)propanoic acid moiety, exhibited promising anti-HBV activity, improved pharmacokinetic properties, and a reduced side effect profile compared to its predecessor GLS4.
KDM5 Histone Demethylase Inhibitors: In the search for selective inhibitors of KDM5 histone demethylases, scientists synthesized N71, a compound incorporating a 3-(Piperidin-2-yl)propanoic acid moiety modified with a cysteine-reactive acrylamide group []. This modification targeted a noncatalytic cysteine residue near the active site of KDM5A, potentially leading to increased selectivity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: